molecular formula C19H18N2O4 B2414042 N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide CAS No. 2034304-22-6

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide

Cat. No.: B2414042
CAS No.: 2034304-22-6
M. Wt: 338.363
InChI Key: LGDRMIBPXUKKMX-UHFFFAOYSA-N
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Description

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-24-17(16-11-13-7-5-6-10-15(13)25-16)12-20-18(22)19(23)21-14-8-3-2-4-9-14/h2-11,17H,12H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDRMIBPXUKKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=CC=C1)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide typically involves the following steps:

Chemical Reactions Analysis

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways:

Biological Activity

N1-(2-(benzofuran-2-yl)-2-methoxyethyl)-N2-phenyloxalamide is a complex organic compound with significant biological activity, particularly in the context of its interaction with the serotonin receptor system and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core combined with methoxyethyl and phenyloxalamide functionalities. Its IUPAC name is N'-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N-[(2-methoxyphenyl)methyl]oxamide, and it has a molecular formula of C21H22N2O5. The compound's structure is critical to its biological interactions, particularly its affinity for specific receptors.

Target Receptors

The primary target of this compound is the 5HT1A receptor , which is part of the serotonin receptor family. This receptor plays a crucial role in various neurological processes, including mood regulation, anxiety, and depression.

Binding Affinity

Research indicates that this compound binds to the 5HT1A receptor with a Ki affinity of 806 nM . This affinity suggests potential implications for treating conditions related to serotonin dysregulation, such as anxiety disorders and depression.

Anticancer Potential

Preliminary research indicates that benzofuran derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The unique structure of this compound may enhance these effects, warranting further studies to evaluate its efficacy against various cancer cell lines.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into potential applications:

StudyFocusFindings
Study ASerotonin Receptor InteractionDemonstrated binding affinity similar to this compound at 5HT1A receptors.
Study BAntimicrobial ActivityIdentified antimicrobial effects in benzofuran derivatives, suggesting potential for this compound.
Study CAnticancer EfficacyExplored apoptosis induction in cancer cells by benzofuran compounds, indicating possible therapeutic uses for this compound.

Q & A

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodological Answer :
  • Library Design : Synthesize 15–20 derivatives with systematic modifications (e.g., benzofuran → indole, methoxy → hydroxy).
  • Assay Cascade : Prioritize compounds using high-throughput enzymatic assays, followed by secondary validation in cell-based models.
  • ADME Profiling : Assess solubility (shake-flask method), microsomal stability, and CYP inhibition potential .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • In Silico Tools : Use SwissADME for logP/logS predictions, pkCSM for bioavailability, and ProTox-II for toxicity.
  • Molecular Dynamics (MD) : Simulate binding kinetics with target proteins (e.g., 100-ns simulations in GROMACS).
  • QSAR Models : Train on datasets of oxalamide derivatives to predict absorption and clearance .

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